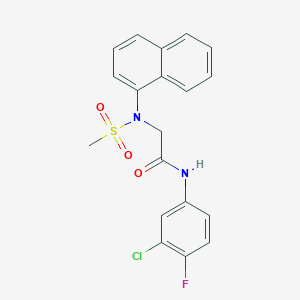
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is its simple synthesis method, which allows for easy preparation of the compound in large quantities. This compound also exhibits strong fluorescence emission, making it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of this compound is its cytotoxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, including the development of more selective metal ion probes based on this compound, the optimization of the synthesis method to improve yield and purity, and the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound can be synthesized using a simple one-pot procedure and exhibits strong fluorescence emission, making it a useful tool for the detection of metal ions in biological samples. This compound also exhibits potent cytotoxicity against various cancer cell lines and has potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied extensively for its potential applications in various fields of research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence emission, making it a useful tool for the detection of copper ions in biological samples.
Another area of research is the use of this compound as a potential anticancer agent. This compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. The mechanism of action of this compound involves the induction of apoptosis, which is a programmed cell death process that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-21-13-6-5-12-20(21)23-22(25)19(17-9-3-2-4-10-17)15-16-8-7-11-18(14-16)24(26)27/h2-15H,1H3,(H,23,25)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVSVARQGVNDNI-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-3-{[(4-chlorophenyl)amino]sulfonyl}-4-fluorobenzamide](/img/structure/B3544136.png)
![4-nitrophenyl 4-[(diethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B3544146.png)
![2-methoxy-2-oxoethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3544152.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3544153.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3544160.png)

![3-(1,3-benzodioxol-5-yl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3544174.png)
![2-(4-cyclohexylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3544177.png)
![3-{[4-bromo-3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3544183.png)
![2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3544191.png)
![1-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3544195.png)
![N,N-dimethyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3544211.png)

![N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3544239.png)